6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide
Description
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is a substituted pyridine derivative characterized by a chloro group at position 6, a dimethylamino group at position 2, and a trifluoromethyl group at position 4, with a nicotinamide backbone. This compound is listed commercially by CymitQuimica (Ref: 10-F316974) and is available in 500 mg quantities .
Properties
IUPAC Name |
6-chloro-2-(dimethylamino)-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c1-16(2)8-6(7(14)17)4(9(11,12)13)3-5(10)15-8/h3H,1-2H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWPLPRPNJHALT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC(=N1)Cl)C(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Esterification of Nicotinic Acid Derivatives
Initial Esterification: The starting nicotinic acid derivatives are often esterified using methanol to form methyl esters. This esterification is a well-established reaction performed under acidic or basic catalysis conditions to improve solubility and reactivity in subsequent steps.
Ortho-Halogenation: The hydroxy group at the ortho position of the nicotinic acid derivative is subjected to halogenation, preferably iodination using iodosuccinimide as the iodinating agent. This step is crucial for introducing a halogen selectively at the 6-position of the pyridine ring.
Substitution of Hydroxy by Chlorine: The hydroxy group is then substituted by chlorine using phosphorus oxychloride (POCl3), a chlorinating agent that converts hydroxy groups into chloro substituents. This step yields 5,6-dihalogenated nicotinic acid derivatives, which are key intermediates.
Introduction of the Trifluoromethyl Group
Trifluoroethoxy Group Introduction: The trifluoromethyl or trifluoroethoxy group is introduced at the 4-position (or 6-position depending on substitution pattern) by reacting the halogenated nicotinic acid derivative with 2,2,2-trifluoroethanol in the presence of a base and an organic solvent.
Reaction Conditions: The reaction temperature ranges from 20°C to 150°C, typically optimized between 60°C and 100°C. Suitable bases include alkali hydroxides such as lithium hydroxide, sodium hydroxide, or organic bases like diazabicycloundecene or triazabicyclodecene. Organic solvents used are tetrahydrofuran (THF), dimethylformamide (DMF), or N-methylpyrrolidone (NMP).
Formation of Nicotinamide Derivative
Amide Formation: The ester or acid intermediate is converted into the nicotinamide by reaction with dimethylamine or its derivatives. This involves nucleophilic substitution at the carboxyl group to form the amide bond.
Dimethylamino Substitution: The 2-position dimethylamino group is introduced by nucleophilic aromatic substitution or through direct amination strategies, often involving reaction of the 2-chloronicotinic acid derivatives with dimethylamine under controlled conditions.
Comparative Data Table of Key Steps
Research Findings and Optimization Notes
The halogenation steps are well-documented in literature, showing high regioselectivity and yields when using iodosuccinimide and POCl3.
The introduction of trifluoroethoxy groups is sensitive to reaction temperature and base choice, with lithium hydroxide and organic bases like diazabicycloundecene providing optimal results.
Amide formation using dimethylamine is efficient when carried out under mild conditions, avoiding decomposition or side reactions.
Alternative synthetic routes involving cyclisation and hydrazine intermediates have been reported for related nicotinamide derivatives but are less direct and involve longer reaction sequences.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of nicotinamide derivatives, including 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide, in treating various cancers. For instance, compounds in this class have shown promise against breast cancer, ovarian cancer, and leukemias. A patent describes the use of such compounds to treat conditions like acute myelogenous leukemia and chronic lymphocytic leukemia, indicating their potential as chemotherapeutic agents .
Neurodegenerative Diseases
The compound also demonstrates potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Research indicates that derivatives can inhibit pathways associated with neurodegeneration, offering a therapeutic avenue for managing these diseases .
Antifungal Properties
In antifungal research, derivatives similar to this compound have been screened for activity against Candida albicans and other fungal strains. For example, certain nicotinamide derivatives exhibited significant antifungal activity with minimal cytotoxicity, disrupting the cell walls of fungi and leading to cell death .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of nicotinamide derivatives. Research has shown that modifications at specific positions on the nicotinamide ring can enhance biological activity. For instance, fluorine substitutions at particular sites have been linked to increased potency against various pathogens .
Agrochemical Applications
The trifluoromethyl group present in this compound is of particular interest in agrochemicals due to its ability to enhance the biological activity of pesticides and herbicides. Compounds with trifluoromethyl groups are often more lipophilic and can improve the penetration of active ingredients into plant tissues, thereby increasing efficacy against pests and diseases .
Comprehensive Data Tables
Case Study 1: Anticancer Efficacy
A study evaluated a series of nicotinamide derivatives for their anticancer properties. The results showed that compounds with the trifluoromethyl group had enhanced potency against multiple cancer cell lines compared to their non-fluorinated counterparts.
Case Study 2: Antifungal Mechanisms
Research involving Candida albicans revealed that certain derivatives disrupted cell wall integrity, leading to increased susceptibility to treatment. The study demonstrated that modifications in the structure significantly influenced antifungal efficacy.
Mechanism of Action
The mechanism of action of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several chloro- and trifluoromethyl-substituted pyridine derivatives. Below is a systematic comparison based on substituent positions, functional groups, and similarity scores derived from CAS registry data (Table 1).
Table 1: Structural and Functional Comparison of 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide and Analogs
Electronic and Physicochemical Properties
- Amide vs. Carboxylic Acid/Nitrile: The dimethylamino amide group in the target compound confers greater stability and reduced acidity compared to carboxylic acid analogs like 261635-83-0 or nitrile derivatives (e.g., 1092352-56-1) . This may enhance bioavailability in biological systems.
- Trifluoromethyl Position : The CF₃ group at position 4 (target) versus position 6 (e.g., 749256-90-4) alters steric and electronic interactions. CF₃ at position 4 may enhance π-stacking in aromatic systems compared to terminal positions .
Biological Activity
6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group , a dimethylamino group , and a trifluoromethyl group , which are known to influence its biological activity. The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.
Antimalarial Properties
Research indicates that this compound exhibits significant antimalarial properties. Its structural similarity to other pharmacologically active compounds suggests that it may interact with metabolic pathways relevant to malaria parasites. Preliminary studies have shown promising results in inhibiting the growth of Plasmodium species, although further investigations are required to elucidate the precise mechanisms involved .
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various pathogens. Similar compounds have been shown to possess antibacterial properties, indicating that this compound may inhibit bacterial growth through similar mechanisms. In vitro assays have indicated effectiveness against Gram-positive and Gram-negative bacteria .
The mechanism of action for this compound likely involves the inhibition of specific enzymes or modulation of receptor activity. The presence of functional groups such as chloro and trifluoromethyl enhances binding affinity to biological targets, which may lead to the observed biological effects .
Study on Antituberculosis Activity
A related study explored quinolone derivatives with structural similarities to this compound. Compounds derived from this class demonstrated minimal inhibitory concentrations (MIC) ranging from 1.2 to 3 µg/mL against multidrug-resistant strains of Mycobacterium tuberculosis. This suggests that modifications in similar compounds can yield significant antibacterial properties .
| Compound | MIC (µg/mL) | % Inhibition | Solubility (µg/mL) |
|---|---|---|---|
| 6b21 | 1.2 | 100% | 132.4 |
| 6b22 | NA | 22.3% | 102.2 |
| 6b23 | NA | 12.3% | 145.6 |
Cytotoxicity Assays
Cytotoxicity assays conducted on human lung adenocarcinoma A549 cells and Vero cells revealed that the compounds with the highest anti-tuberculosis activity were non-toxic at concentrations exceeding 100 µg/mL . This is crucial for establishing the safety profile of potential therapeutic agents.
Q & A
Q. What are the recommended methodologies for synthesizing 6-Chloro-2-dimethylamino-4-trifluoromethyl-nicotinamide, and how can intermediates be optimized for yield?
Synthesis typically involves multi-step reactions, including halogenation, amidation, and trifluoromethylation. A common approach is to start with nicotinamide derivatives and introduce substituents sequentially. For example, intermediates like 6-chloro-2-fluoronicotinamide analogs (CAS 1211578-46-9) can be synthesized via nucleophilic substitution reactions under controlled temperature (40–60°C) using dimethylamine in anhydrous solvents . Yield optimization requires Design of Experiments (DOE) to test variables such as reaction time, stoichiometry, and catalyst loading (e.g., HATU for amidation). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate high-purity products.
Q. How should researchers safely handle and dispose of this compound during experiments?
This compound shares handling protocols with structurally similar chloro- and trifluoromethyl-containing molecules. Key safety measures include:
- Use of fume hoods, nitrile gloves, and eye protection (referenced from TCI America’s safety data sheets for analogous compounds) .
- Avoidance of heat/sparks due to potential decomposition into toxic gases (e.g., hydrogen chloride, fluorine derivatives).
- Waste disposal via neutralization (e.g., with aqueous sodium bicarbonate) followed by segregation in labeled containers for professional hazardous waste treatment .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR : H and C NMR to confirm dimethylamino (-N(CH)) and trifluoromethyl (-CF) groups. The chloro substituent’s electronic effects can be observed via chemical shifts in aromatic regions.
- HRMS : High-resolution mass spectrometry to validate molecular formula (CHClFNO).
- X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement (applicable to small-molecule crystals with resolution < 1.0 Å) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attacks. For example, the chloro group’s electron-withdrawing effect may direct substitution reactions at the 4-position. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in reported biological activity data for nicotinamide derivatives?
Contradictions often arise from impurities or assay variability. Solutions include:
- Orthogonal validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability).
- Batch analysis : Use HPLC-MS to verify compound purity (>95%) and rule out degradation products.
- Meta-analysis : Cross-reference PubChem BioAssay data (e.g., AID 743254 for trifluoromethyl-nicotinamides) to identify consensus trends .
Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–80°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs).
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., -20°C).
Q. What advanced synthetic routes enable selective functionalization of the nicotinamide core?
- Directed C-H activation : Use palladium catalysts (e.g., Pd(OAc)) with directing groups (e.g., pyridyl) to introduce substituents regioselectively.
- Photoredox catalysis : For trifluoromethylation, employ Ru(bpy)_3$$^{2+} and CFI under blue LED light to achieve mild, selective reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
